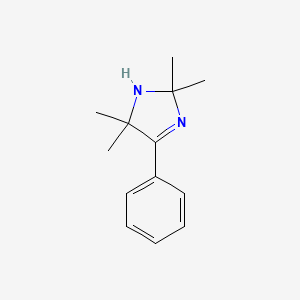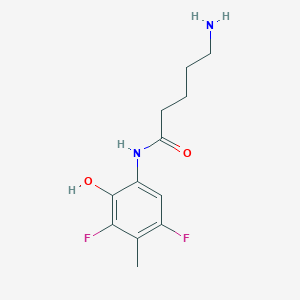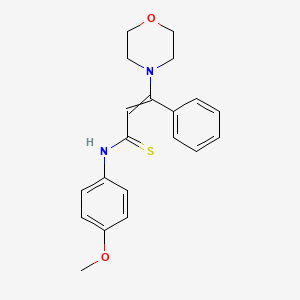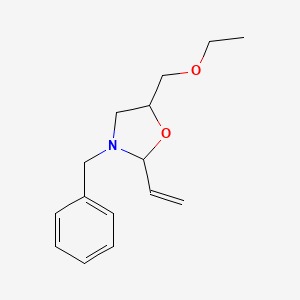![molecular formula C8H2O6 B14376220 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone CAS No. 90267-84-8](/img/structure/B14376220.png)
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxybicyclo[420]octa-1,5-diene-3,4,7,8-tetrone is a complex organic compound with a unique bicyclic structure This compound is characterized by its two hydroxyl groups and four ketone groups, making it a highly reactive molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone typically involves multi-step organic reactions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This process involves a head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions in a controlled environment would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone groups.
Reduction: The ketone groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield additional diketone compounds, while reduction reactions can produce polyhydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylhexa-1,5-diene-3,4-diol: A similar compound with a different substitution pattern, leading to different reactivity and applications.
Bicyclo[4.2.0]octa-1,5,7-trienes: Compounds with similar bicyclic structures but different functional groups, affecting their chemical behavior.
Uniqueness
2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone is unique due to its combination of hydroxyl and ketone groups within a bicyclic framework. This unique structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
90267-84-8 |
|---|---|
Molekularformel |
C8H2O6 |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
7,8-dihydroxybicyclo[4.2.0]octa-1(6),7-diene-2,3,4,5-tetrone |
InChI |
InChI=1S/C8H2O6/c9-3-1-2(4(3)10)6(12)8(14)7(13)5(1)11/h9-10H |
InChI-Schlüssel |
AVTQWVCMZWXWAC-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C1O)O)C(=O)C(=O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)




![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)




![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
